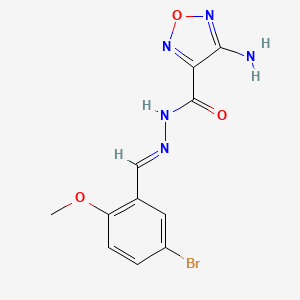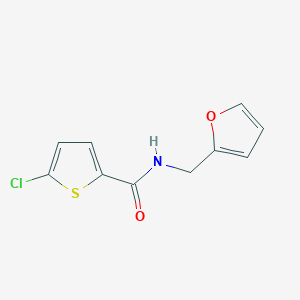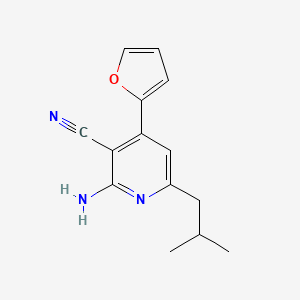![molecular formula C14H17NO2 B5505287 6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline
Descripción general
Descripción
6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is a chemical compound of interest in various scientific studies. Its structural complexity and unique properties make it a significant subject in the field of organic chemistry and pharmaceutical research.
Synthesis Analysis
- The compound can be synthesized through various methods, including the Bischler-Napieralski reaction. This reaction involves the formation of isoquinoline units and has been used for synthesizing similar compounds (Pampín et al., 2003).
- Another approach involves cyclocondensation reactions, as demonstrated in the synthesis of related isoquinoline compounds (Okmanov et al., 2019).
Molecular Structure Analysis
- The molecular structure of such compounds is often elucidated using NMR and X-ray crystallography. These techniques help determine the conformation and arrangement of atoms within the molecule, essential for understanding its reactivity and interaction with biological targets (Akhmedov et al., 2004).
Chemical Reactions and Properties
- Isoquinoline derivatives exhibit various chemical reactions, depending on their substitution patterns and functional groups. These reactions can include oxidation, reduction, and various types of ring closures (Kametani et al., 1975).
- The presence of certain substituents can significantly alter the chemical properties and reactivity of the molecule, impacting its potential application in medicinal chemistry (Lal et al., 1984).
Physical Properties Analysis
- The physical properties, such as melting point, boiling point, and solubility, are determined by the compound's molecular structure. These properties are crucial for its application in synthesis and formulation (Roesch et al., 2001).
Chemical Properties Analysis
- The chemical properties, like acidity, basicity, and reactivity towards different reagents, are influenced by the isoquinoline structure. These properties are vital for understanding the compound's behavior in chemical reactions and its potential biological activity (Sieck et al., 2005).
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structural Studies
- 6,8,8-Trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline has been utilized in the formation of novel alkaloidal systems, such as in the synthesis of 8H-Isoquino[2,1-b][2,7]naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones. These compounds show potential in alkaloid research due to their unique structures and possible biological activities (Nagarajan et al., 1994).
- It has also been a key compound in the study of new ring systems like [1,4]benzodioxino[2,3-g]isoquinoline. These investigations have led to the development of diverse isomeric structures, contributing to the understanding of heterocyclic chemistry (Browne, 1975).
2. Reactions and Molecular Structure Analysis
- The compound has been used in reactions with other chemicals like o-phenylenediamine and hydrazine, leading to the creation of various heterocyclic compounds. These reactions are crucial for exploring new synthetic pathways in organic chemistry (Khalturina et al., 2009).
- Additionally, its molecular structure and crystallography have been studied in detail, providing insights into its physical and chemical properties. This knowledge is essential for designing new molecules with desired characteristics (Dokurno et al., 1993).
Propiedades
IUPAC Name |
6,8,8-trimethyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-11-7-13-12(16-4-5-17-13)6-10(11)8-14(2,3)15-9/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMCQYUFHFLQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=CC3=C(C=C12)OCCO3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8,8-Trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)